REACTION_CXSMILES
|
[C:1]([Cl:4])(Cl)=[O:2].[CH2:5]1[C:9]2([CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH2:8][CH2:7][CH2:6]1.C(N(CC)CC)C.Cl>ClC(Cl)C>[CH2:8]1[C:9]2([CH2:14][CH2:13][N:12]([C:1]([Cl:4])=[O:2])[CH2:11][CH2:10]2)[CH2:5][CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
1.57 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
C1CCCC12CCNCC2
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
CUSTOM
|
Details
|
to come to RT
|
Type
|
WAIT
|
Details
|
after 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the organic phase was washed with saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
subsequently, the mixture was concentrated by rotary evaporation under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1CCCC12CCN(CC2)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |